molecular formula C19H14F3N3O2 B5653608 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5653608
M. Wt: 373.3 g/mol
InChI Key: TXSQPQGAPJRAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that are of interest due to their diverse chemical reactions, physical and chemical properties, and potential applications in various fields of science. While the specific compound might not have extensive literature, closely related compounds have been studied for their synthesis methods, molecular structures, and properties.

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions and crystallization processes. For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a compound with a similar pyridazinyl structure, was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture (Nayak et al., 2014). These methods provide a basis for understanding potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds can be investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, combined with computational methods like Density Functional Theory (DFT) calculations. For instance, 2-phenyl-N-(pyrazin-2-yl)acetamide was studied using these techniques, providing insights into the geometrical parameters and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Lukose et al., 2015).

properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-7-4-8-15(11-14)23-17(26)12-25-18(27)10-9-16(24-25)13-5-2-1-3-6-13/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSQPQGAPJRAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.